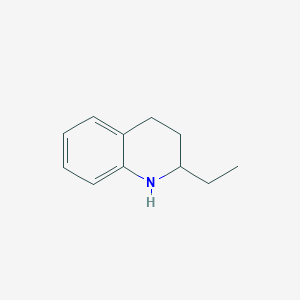

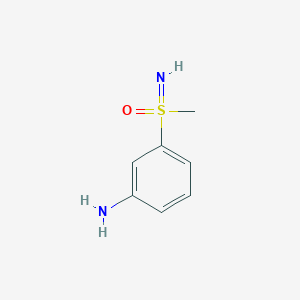

2-Ethyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the tetrahydroquinoline family Tetrahydroquinolines are known for their structural similarity to quinoline, but with a partially saturated ring

Mechanism of Action

Target of Action

Tetrahydroquinolines, a family to which 2-ethyl-1,2,3,4-tetrahydroquinoline belongs, are known for their abundance in natural products and notable biological activity . They are used in various applications, including pesticides, antioxidants, photosensitizers, and dyes, in addition to pharmaceutical applications .

Mode of Action

The synthesis of highly substituted tetrahydroquinolines, including this compound, involves a three-component cascade reaction . This reaction includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Biochemical Pathways

The synthesis of tetrahydroquinolines involves cascade reactions, which are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups . Many new drugs have been designed based on this process .

Pharmacokinetics

The physical properties of 1,2,3,4-tetrahydroquinoline, a related compound, indicate that it is a colorless oil . It is miscible with alcohol, ether, carbon disulfide, and many organic solvents, but only slightly miscible with water . These properties may influence the bioavailability of this compound.

Result of Action

Quinoline derivatives, a family to which this compound belongs, have the potential to function as powerful antioxidants against oxidative damage . This could be significantly helpful in neuroprotection against Parkinsonism .

Action Environment

The synthesis of tetrahydroquinolines involves reactions that can be influenced by the choice of catalyst . For example, changing the catalyst to 5% Pt/C (4 atm H2) dramatically reduced the double bond migration and aromatization pathways, and formation of tetrahydroquinoline dominated with the cis isomer favored by ≥13:1 over the trans . Contrary to expectation, larger R groups gave higher cis selectivity for the substituents in the isolated heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods: Industrial production methods for tetrahydroquinolines often involve catalytic hydrogenation of quinoline derivatives. For instance, the selective hydrogenation of quinoline using copper-based catalysts can yield 1,2,3,4-tetrahydroquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: More saturated tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.

Scientific Research Applications

2-Ethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized as an antioxidant and corrosion inhibitor in various industrial applications.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline: A closely related compound with similar structural features.

1,2,3,4-Tetrahydroisoquinoline: Another similar compound with a different substitution pattern on the aromatic ring.

Uniqueness: 2-Ethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its unsubstituted counterparts.

Properties

IUPAC Name |

2-ethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-6,10,12H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEJREJHQMPXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2613491.png)

![Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2613492.png)

![5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide](/img/structure/B2613494.png)

methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2613495.png)

![3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile](/img/structure/B2613504.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2613507.png)